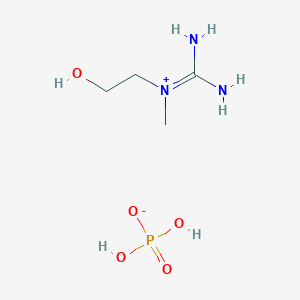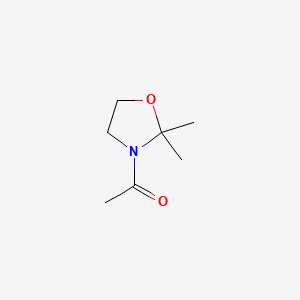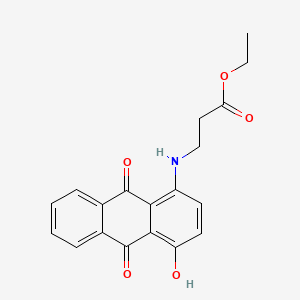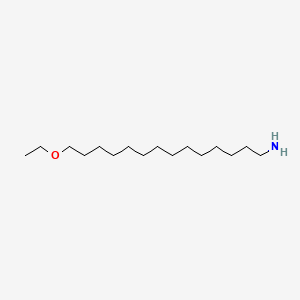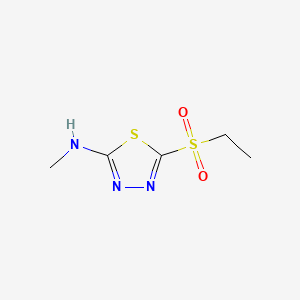
5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine est un composé chimique appartenant à la classe des thiadiazoles. Les thiadiazoles sont des composés hétérocycliques contenant des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier est caractérisé par la présence d'un groupe éthylsulfonyle et d'un groupe méthylamine liés au cycle thiadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du chlorure d'éthylsulfonyle avec la N-méthylthiosemicarbazide en présence d'une base telle que l'hydroxyde de sodium. La réaction se déroule par la formation d'un intermédiaire qui se cyclise pour former le composé thiadiazole souhaité. Les conditions de réaction, y compris la température et le solvant, sont soigneusement optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de 5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine peut impliquer une synthèse à grande échelle utilisant des voies de réaction similaires à celles décrites ci-dessus. Le processus est généralement effectué dans des réacteurs discontinus avec un contrôle précis des paramètres de réaction pour assurer la cohérence et la qualité. Des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en thiol ou sulfure.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe éthylsulfonyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent dans des conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Thiols ou sulfures.
Substitution : Différents thiadiazoles substitués selon le nucléophile utilisé.
Applications de recherche scientifique
5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine a trouvé des applications dans plusieurs domaines de la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application et du contexte biologique spécifiques. Par exemple, dans la recherche antimicrobienne, le composé peut inhiber les enzymes bactériennes, conduisant à la mort cellulaire.
Applications De Recherche Scientifique
5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(Éthylsulfonyl)-2-méthoxyaniline : Un autre composé avec un groupe éthylsulfonyle, connu pour ses propriétés pharmacologiques.
5-Éthylsulfonyl-2-phényl-benzoxazole :
Unicité
5-(Éthylsulfonyl)-N-méthyl-1,3,4-thiadiazol-2-amine est unique en raison de son motif de substitution spécifique sur le cycle thiadiazole, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
5-ethylsulfonyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c1-3-12(9,10)5-8-7-4(6-2)11-5/h3H2,1-2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISONFYGBTNNSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223150 | |
| Record name | 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72836-35-2 | |
| Record name | 5-(Ethylsulfonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072836352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(ethylsulphonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Ethylsulfonyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4A55SRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







